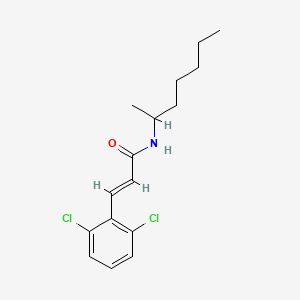![molecular formula C12H10FN5OS B10935878 3-(4-fluorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B10935878.png)
3-(4-fluorophenyl)-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE: is a heterocyclic compound that features both oxadiazole and triazole rings. These rings are known for their diverse biological activities and are often incorporated into pharmaceutical and agrochemical compounds. The presence of a fluorophenyl group further enhances its potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Triazole Ring: This involves the cyclization of hydrazines with carboxylic acids or their derivatives, often under reflux conditions.
Coupling of the Rings: The oxadiazole and triazole rings are then coupled using a suitable linker, such as a sulfide group, under controlled conditions.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfide group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the fluorophenyl group or the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced or hydrogenated derivatives of the oxadiazole or triazole rings.
Substitution: Substituted derivatives at the fluorophenyl group or heterocyclic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or photonic properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Anticancer Agents: It has shown promise in inhibiting the growth of certain cancer cell lines.
Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, making it a candidate for drug development.
Industry:
Agrochemicals: It can be used in the development of pesticides or herbicides due to its biological activity.
Pharmaceuticals: The compound is a potential lead for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and triazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with the active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity and specificity.
Comparison with Similar Compounds
- [3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- [3-(4-BROMOPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
- [3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE
Uniqueness: The presence of the fluorophenyl group in [3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL (4-METHYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE enhances its biological activity and binding affinity compared to its chloro, bromo, and methoxy analogs. This makes it a more potent candidate for various applications in medicinal chemistry and agrochemicals.
Properties
Molecular Formula |
C12H10FN5OS |
|---|---|
Molecular Weight |
291.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10FN5OS/c1-18-7-14-16-12(18)20-6-10-15-11(17-19-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
InChI Key |
PQAUTGIDRLBYMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10935800.png)
![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10935809.png)
![2-{[4-(4-Chlorophenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10935811.png)
![Ethyl 4-(2,5-dimethylphenyl)-5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B10935815.png)
![1-ethyl-6-phenyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10935816.png)
![4-(difluoromethyl)-2-ethyl-3-methyl-7-[3-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B10935817.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10935823.png)
![Propan-2-yl 4-({[5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]carbonyl}amino)benzoate](/img/structure/B10935828.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-3-(3-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10935844.png)
![N-benzyl-7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10935849.png)
![1-(2,3-dihydro-1H-indol-1-yl)-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B10935859.png)
![4-(difluoromethyl)-1,3-dimethyl-6-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10935875.png)
![Piperazine-1,4-diylbis{[2-(2,4-dimethylphenyl)quinolin-4-yl]methanone}](/img/structure/B10935881.png)

